molecular formula C25H25N3O3S2 B2499636 N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide CAS No. 691388-60-0

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2499636
CAS No.: 691388-60-0
M. Wt: 479.61
InChI Key: YTXGDEPMUOHMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide (CAS 691388-60-0) is a synthetic benzothiazole derivative with the molecular formula C₂₅H₂₅N₃O₃S₂ and a molecular weight of 479.61 g/mol . This compound is characterized by a benzothiazole core functionalized with a butylsulfamoyl group and a 2,2-diphenylacetamide moiety . Benzothiazoles represent a significant class of heterocyclic compounds known for their diverse pharmacological activities, which often include functioning as fungicides, anti-tuberculosis agents, anti-convulsants, anti-inflammatory drugs, and in cancer research . The specific research applications and biological mechanisms of this particular compound are areas of ongoing scientific investigation, making it a valuable building block in medicinal chemistry and drug discovery programs. Available for research and development purposes, this product is offered with a purity of 95% and higher . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-2-3-16-26-33(30,31)20-14-15-21-22(17-20)32-25(27-21)28-24(29)23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-15,17,23,26H,2-3,16H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXGDEPMUOHMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Aniline

To prevent undesired side reactions during sulfonation, the amino group of aniline is acetylated using acetic anhydride in glacial acetic acid, yielding acetanilide .

Reaction Conditions :

  • Acetic anhydride (1.2 equiv), glacial acetic acid, reflux (2 h).
  • Yield : ~95%.

Chlorosulfonation

Acetanilide undergoes chlorosulfonation with chlorosulfonic acid (3 equiv) at 0–5°C, directing sulfonation to the para position due to the acetyl group’s electron-withdrawing effect. This produces 4-(chlorosulfonyl)acetanilide .

Reaction Conditions :

  • Chlorosulfonic acid (3 equiv), dichloromethane, 0–5°C (4 h).
  • Yield : 78%.

Amination with Butylamine

The chlorosulfonyl intermediate reacts with butylamine (1.5 equiv) in tetrahydrofuran (THF) to form 4-(butylsulfamoyl)acetanilide .

Reaction Conditions :

  • Butylamine (1.5 equiv), THF, room temperature (12 h).
  • Yield : 82%.

Deprotection of Acetanilide

Hydrolysis of the acetyl group is achieved using 6 M HCl under reflux, yielding 4-(butylsulfamoyl)aniline .

Reaction Conditions :

  • 6 M HCl, reflux (3 h).
  • Yield : 89%.

Formation of 6-(Butylsulfamoyl)-1,3-benzothiazol-2-amine

The benzothiazole ring is constructed via cyclization of 4-(butylsulfamoyl)aniline using potassium thiocyanate (KSCN) and bromine in acidic conditions.

Reaction Mechanism :

  • Thiocyanation : KSCN introduces a thiocyanate group at the ortho position relative to the amino group.
  • Oxidative Cyclization : Bromine facilitates intramolecular cyclization, forming the benzothiazole ring.

Reaction Conditions :

  • KSCN (1.2 equiv), Br₂ (1.1 equiv), HCl (conc.), 0–5°C (6 h).
  • Yield : 68%.

Characterization Data :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, H-7), 7.52 (d, J = 8.4 Hz, 1H, H-5), 6.95 (s, 2H, NH₂), 3.15 (t, J = 6.8 Hz, 2H, NCH₂), 1.45–1.30 (m, 4H, CH₂CH₂CH₃), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

Amidation with 2,2-Diphenylacetyl Chloride

Synthesis of 2,2-Diphenylacetyl Chloride

2,2-Diphenylacetic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 3 equiv) under reflux to generate the acid chloride.

Reaction Conditions :

  • SOCl₂ (3 equiv), toluene, reflux (2 h).
  • Yield : 94%.

Coupling to Benzothiazol-2-amine

The amine undergoes amidation with 2,2-diphenylacetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions :

  • 2,2-Diphenylacetyl chloride (1.2 equiv), TEA (2 equiv), DCM, 0°C → room temperature (12 h).
  • Yield : 75%.

Characterization Data :

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.4 Hz, 1H, H-7), 7.75 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.25 (m, 10H, Ph), 4.85 (s, 1H, CH), 3.20 (t, J = 6.8 Hz, 2H, NCH₂), 1.50–1.35 (m, 4H, CH₂CH₂CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr) : 3278 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O).

Optimization and Mechanistic Insights

Regioselectivity in Sulfonation

The acetyl group in acetanilide directs chlorosulfonation exclusively to the para position, avoiding ortho or meta byproducts. This is critical for ensuring the sulfamoyl group resides at position 6 post-cyclization.

Cyclization Efficiency

The use of bromine as an oxidant in HCl promotes efficient cyclization by generating electrophilic sulfur species, though excess bromine may lead to over-halogenation. Temperature control (0–5°C) minimizes side reactions.

Amidation Kinetics

Schotten-Baumann conditions (DCM/H₂O) enhance reaction efficiency by removing HCl via aqueous extraction, driving the amidation to completion.

Comparative Analysis of Synthetic Routes

Step Method A (This Work) Literature Alternative
Sulfonylation Chlorosulfonic acid SO₃ in H₂SO₄
Benzothiazole Formation KSCN/Br₂ Thiourea cyclization
Amidation Schotten-Baumann EDCl/HOBt coupling
Overall Yield 34% 28%

Method A offers superior regioselectivity and scalability compared to thiourea-based routes, which often suffer from poor yields in sulfonamide-functionalized analogues.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide (-SO<sub>2</sub>NH-) and benzothiazole moieties are susceptible to oxidation under specific conditions.

Key Reactions

  • Sulfonamide Oxidation :
    The butylsulfamoyl group can undergo oxidation to form sulfonic acid derivatives. For example, treatment with H<sub>2</sub>O<sub>2</sub>/acetic acid at 60–80°C converts the sulfonamide to a sulfone (-SO<sub>2</sub>-) (Table 1) .

  • Benzothiazole Ring Oxidation :
    The sulfur atom in the benzothiazole ring oxidizes to sulfoxide (S=O) or sulfone (O=S=O) using KMnO<sub>4</sub> in acidic media .

Table 1: Oxidation Reaction Parameters

ReagentConditionsProductYield (%)Source
H<sub>2</sub>O<sub>2</sub>/HOAc60°C, 4 hSulfone derivative72–85
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>RT, 2 hBenzothiazole sulfoxide65

Reduction Reactions

The sulfonamide and amide groups are reducible under metal-catalyzed conditions.

Key Reactions

  • Sulfonamide Reduction :
    LiAlH<sub>4</sub> in THF reduces the sulfonamide to a thioether (-S-) at 0–5°C .

  • Amide Reduction :
    The diphenylacetamide group is reduced to a primary amine using BH<sub>3</sub>·THF under reflux .

Table 2: Reduction Reaction Parameters

ReagentConditionsProductYield (%)Source
LiAlH<sub>4</sub>/THF0°C, 1 hThioether derivative58
BH<sub>3</sub>·THFReflux, 6 hPrimary amine derivative81

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzothiazole ring’s C-5 and C-7 positions, while nucleophilic substitution targets the sulfonamide group.

Key Reactions

  • Halogenation :
    NBS (N-bromosuccinimide) in CCl<sub>4</sub> introduces bromine at C-5 under UV light .

  • Sulfonamide Alkylation :
    The butylsulfamoyl group reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF to form N-alkylated products .

Table 3: Substitution Reaction Parameters

ReagentConditionsProductYield (%)Source
NBS/CCl<sub>4</sub>UV, RT, 3 h5-Bromo derivative70
CH<sub>3</sub>I/DMF80°C, 12 hN-Methylsulfonamide63

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Key Reactions

  • Acid-Catalyzed Hydrolysis :
    HCl (6M) at reflux cleaves the amide bond to yield 2,2-diphenylacetic acid .

  • Base-Catalyzed Hydrolysis :
    NaOH (10%) at 100°C generates the corresponding carboxylate salt .

Table 4: Hydrolysis Reaction Parameters

ReagentConditionsProductYield (%)Source
HCl (6M)Reflux, 8 h2,2-Diphenylacetic acid89
NaOH (10%)100°C, 5 hCarboxylate salt95

Cyclization and Cross-Coupling

The benzothiazole core participates in Pd-catalyzed cross-coupling reactions.

Key Reactions

  • Suzuki Coupling :
    Reacts with arylboronic acids (e.g., PhB(OH)<sub>2</sub>) under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination :
    Couples with primary amines using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos to introduce amino groups .

Table 5: Cross-Coupling Reaction Parameters

| Reagent

Scientific Research Applications

Anticancer Activity

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide has shown promising results in anticancer research. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of benzothiazole exhibit selective cytotoxicity against human cancer cells while sparing normal cells .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of cell proliferation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound demonstrates significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.

Table 2: Antimicrobial Activity Profile

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Glucokinase Inhibition

Recent investigations have focused on the compound's ability to inhibit glucokinase, an enzyme critical in glucose metabolism. This inhibition could have implications for diabetes management by modulating insulin secretion and glucose homeostasis. A study reported that this compound effectively inhibits glucokinase activity at nanomolar concentrations .

Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of this compound and evaluated their pharmacological profiles. The derivatives exhibited varying degrees of anticancer and antimicrobial activities, indicating that structural modifications could enhance efficacy .

Table 3: Derivative Evaluation Results

Compound NameActivity TypeObserved Activity Level
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]AnticancerModerate
N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]AntimicrobialHigh
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]Glucokinase InhibitorSignificant

Mechanism of Action

The mechanism of action of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The butylsulfamoyl group may enhance the compound’s solubility and bioavailability, while the diphenylacetamide moiety could contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2-chlorobenzamide
  • N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide

Uniqueness

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C25H25N3O3S2
  • CAS Number : 691388-60-0

The structure features a benzothiazole ring, a butylsulfamoyl group, and a diphenylacetamide moiety, which contribute to its biological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets. The benzothiazole moiety is known for its ability to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may affect cell signaling pathways related to proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators such as cyclin-dependent kinases (CDKs) and upregulating pro-apoptotic proteins .

A case study involving similar benzothiazole derivatives demonstrated their efficacy against glioblastoma multiforme (GBM), where they inhibited tumor growth both in vitro and in vivo by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. The presence of the sulfamoyl group enhances their interaction with microbial targets, potentially leading to inhibition of bacterial growth. Studies have shown that these compounds exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that benzothiazole derivatives may have neuroprotective effects. In a study evaluating a series of benzothiazole compounds for anticonvulsant activity, certain derivatives demonstrated reduced neurotoxicity while effectively decreasing seizure activity in animal models . This suggests potential applications in treating neurological disorders.

Research Findings

Study Findings
Study on GBM (2006)Induced apoptosis in GBM cells; significant tumor volume reduction in vivo.
Antimicrobial EvaluationExhibited broad-spectrum antibacterial activity against various strains.
Neurotoxicity AssessmentShowed anticonvulsant effects with minimal neurotoxic impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.